UK 357903
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Overview
Description
Preparation Methods
The synthesis of UK 357903 involves several steps. The compound is prepared by reacting piperazine with ethyl groups and sulfonyl groups. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
UK 357903 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UK 357903 has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the inhibition of phosphodiesterase enzymes. In biology and medicine, it has been investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction. The compound has also been studied for its effects on blood pressure and vascular function .
Mechanism of Action
The mechanism of action of UK 357903 involves the inhibition of type 5 cyclic nucleotide phosphodiesterase. This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate, a molecule that plays a key role in the regulation of vascular tone and blood flow. By inhibiting this enzyme, this compound enhances the effects of nitric oxide, leading to vasodilation and improved blood flow .
Comparison with Similar Compounds
UK 357903 is similar to other phosphodiesterase inhibitors, such as sildenafil and tadalafil. it has unique properties that make it distinct. For example, it has a different chemical structure and may have different pharmacokinetic and pharmacodynamic profiles. Other similar compounds include vardenafil and avanafil .
Properties
CAS No. |
247580-98-9 |
---|---|
Molecular Formula |
C27H34N8O5S |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
3-ethyl-5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)pyridin-3-yl]-2-(pyridin-2-ylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H34N8O5S/c1-4-22-23-24(32-35(22)18-19-8-6-7-9-28-19)26(36)31-25(30-23)21-16-20(17-29-27(21)40-15-14-39-3)41(37,38)34-12-10-33(5-2)11-13-34/h6-9,16-17H,4-5,10-15,18H2,1-3H3,(H,30,31,36) |
InChI Key |
QDPNAMRLQRQPMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |
SMILES |
CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)NC(=N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |
Canonical SMILES |
CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-357903, UK357903, UK 357903 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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